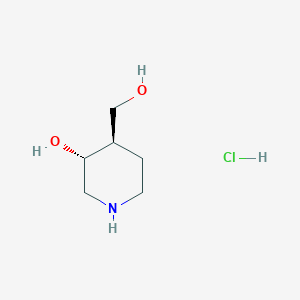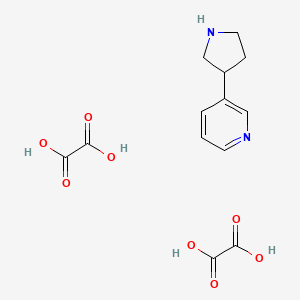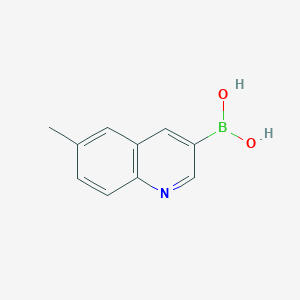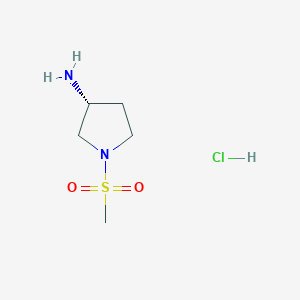
反式-4-(羟甲基)-3-哌啶醇盐酸盐
描述
Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride: is a chemical compound with significant relevance in various scientific fields It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
科学研究应用
Chemistry: Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological systems. It serves as a model compound to understand the behavior of similar structures in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural properties make it a candidate for developing therapeutic agents targeting various diseases.
Industry: In the industrial sector, trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is used in the production of specialty chemicals and intermediates for various applications, including the manufacture of polymers and coatings.
作用机制
Target of Action
Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride, also known as trans-4-(Hydroxymethyl)piperidin-3-ol hydrochloride, is a promising intermediate in the synthesis of antibiotic drugs . Its primary targets are the key nodes of anabolic pathways in microbial cell factories .
Mode of Action
The compound interacts with its targets by enhancing carbon flux and minimizing carbon loss, thereby maximizing the production potential of microbial cell factories . It achieves this by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline .
Biochemical Pathways
The compound affects the Tricarboxylic acid cycle by increasing the metabolic flow of α-ketoglutarate . The introduction of the non-oxidative glycolysis (NOG) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA . Furthermore, the supply of NADPH is enhanced to improve the acid production capacity of the strain .
Result of Action
The result of the compound’s action is the efficient production of trans-4-hydroxyproline in the microbial cell factory system . The strain HYP-10 produced 89.4 g/L of trans-4-hydroxyproline in a 5 L fermenter, with a total yield of 0.34 g/g .
Action Environment
The action of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is influenced by environmental factors such as the rate of sugar supplementation, which controls the dissolved oxygen concentrations during fermentation . Additionally, the continuous feeding of Fe 2+ supplements the reduced iron for hydroxylation . These modifications ensure an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of trans-4-hydroxyproline .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride typically involves the hydroxylation of piperidine derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the desired position on the piperidine ring.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of specific catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production. Continuous flow reactors and other advanced technologies may also be utilized to scale up the synthesis process.
化学反应分析
Types of Reactions: Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various piperidine derivatives with altered functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
相似化合物的比较
Trans-4-hydroxy-L-proline: A hydroxylated derivative of proline with similar structural features.
Trans-4-hydroxycyclohexylamine: Another hydroxylated compound with a cyclohexane ring structure.
Cis-4-hydroxy-L-proline: A cis isomer of trans-4-hydroxy-L-proline with different spatial arrangement.
Uniqueness: Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is unique due to its specific hydroxylation pattern and the presence of the piperidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
(3R,4R)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSFSLEEORCKE-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)

![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)


![Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B1404035.png)




![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)
